molecular formula C24H25NO3 B138610 (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide CAS No. 192190-36-6

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide

Cat. No.: B138610
CAS No.: 192190-36-6
M. Wt: 375.5 g/mol
InChI Key: YHOQRDYKTVTNKJ-SFHVURJKSA-N
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Description

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and a phenylethylamine moiety. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and (S)-1-phenylethylamine.

    Condensation Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde reacts with (S)-1-phenylethylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with an appropriate acylating agent to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow techniques to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

(S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes. .

Comparison with Similar Compounds

  • N-[(1S)-1-Phenylethyl]-benzeneacetamide
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • (S)-1-Phenylethylamine

Comparison: (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide is unique due to its specific combination of functional groups and stereochemistry. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-18(21-11-7-4-8-12-21)25-24(26)16-20-13-14-22(23(15-20)27-2)28-17-19-9-5-3-6-10-19/h3-15,18H,16-17H2,1-2H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQRDYKTVTNKJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447029
Record name (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192190-36-6
Record name (S)-4-Benzyloxy-3-methoxy-N-(1-phenylethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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